1,3,5-三甲基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

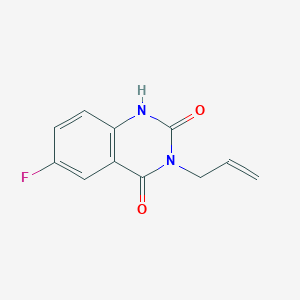

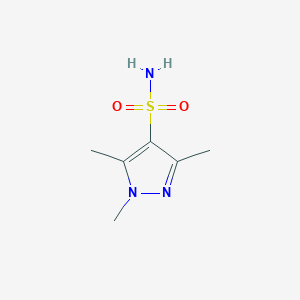

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H11N3O2S . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound is also related to sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group .

Synthesis Analysis

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and related compounds has been reported in the literature. For instance, 1,3,5-trisubstituted-1H-pyrazoles have been synthesized starting from α, β -unsaturated aldehydes/ketones and hydrazine using catalyst H3[12O40]/SiO2 under microwave irradiation and solvent-free conditions . Another method involves the cyclocondensation of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

Molecular Structure Analysis

The molecular structure of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1, 3, and 5 positions with methyl groups. Additionally, a sulfonamide group is attached to the 4 position of the pyrazole ring .

Chemical Reactions Analysis

While specific chemical reactions involving 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have not been reported, it is known that pyrazole derivatives can undergo various types of reactions. For example, the reaction of pyrazole derivatives with radical inhibitors has been reported to proceed through an anionic mechanism, not a radical mechanism .

科学研究应用

生物活性

基于吡氟酰胺的含 1,3,5-三甲基吡唑的丙二酰胺衍生物已被设计、合成和表征 . 这些化合物对朱砂叶螨、小菜蛾和豇豆蚜表现出良好的活性 . 结构-活性关系 (SAR) 分析表明,杀螨和杀虫活性随取代基类型和取代模式的变化而显著不同 .

1,3,5-三取代-1H-吡唑的合成

已开发出一种高效合成 1,3,5-三取代-1H-吡唑的方法 . 这些吡唑从 α, β-不饱和醛/酮和肼开始合成,在微波辐射和无溶剂条件下使用催化剂 H3[PW12O40]/SiO2 . 这种方法具有环境友好的反应条件、操作简单、底物广泛、收率好以及 H3[PW12O40]/SiO2 可重复使用等优点 .

光致发光和光折变材料

1,3,5-三芳基吡唑啉化合物具有优异的荧光和更好的空穴传输特性、热稳定性和耐洗性 . 它们可用作光致发光和光折变材料 .

抗利什曼病和抗疟疾评价

进行了一项分子模拟研究以证明一种化合物在体外具有有效的抗前鞭毛体活性 . 该化合物在 LmPTR1 口袋(活性位点)中具有理想的拟合模式,其特征是结合自由能较低 .

作用机制

Target of Action

Sulfonamide drugs are known to inhibit and replace paba in the enzyme dihydropteroate synthetase, which is crucial for the production of folate .

Mode of Action

It can be inferred from the general mechanism of sulfonamides that this compound might inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial dna growth and cell division .

Biochemical Pathways

Based on the general mechanism of sulfonamides, it can be inferred that this compound might affect the folate synthesis pathway in bacteria .

Result of Action

Based on the general mechanism of sulfonamides, it can be inferred that this compound might inhibit bacterial growth by interfering with folate synthesis .

生化分析

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the pyrazole derivative and the biomolecules it interacts with.

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide in animal models. This includes data on threshold effects, as well as any toxic or adverse effects at high doses .

属性

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHWFDPJWBCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2422999.png)

![2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2423005.png)

![[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2423006.png)

![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)

![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)

![4-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2423016.png)